![molecular formula C11H18N2 B2976866 N1-Benzyl-N1-methylpropane-1,2-diamine CAS No. 54151-43-8](/img/structure/B2976866.png)
N1-Benzyl-N1-methylpropane-1,2-diamine
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Description
“N1-Benzyl-N1-methylpropane-1,2-diamine” is an organic compound that falls under the category of amines . It is used in research . The compound has a molecular formula of C11H18N2 and a molecular weight of 178.27 .
Molecular Structure Analysis
The molecular structure of “N1-Benzyl-N1-methylpropane-1,2-diamine” is represented by the formula C11H18N2 . Unfortunately, the search results do not provide a detailed structural analysis of this compound.Physical And Chemical Properties Analysis
“N1-Benzyl-N1-methylpropane-1,2-diamine” has a molecular weight of 178.27 . The search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Synthesis and Characterization in Polymers
N1-Benzyl-N1-methylpropane-1,2-diamine has been utilized in the synthesis of conducting copolymers. Specifically, this compound has been involved in the electrochemical copolymerizations with various thiophene derivatives, leading to copolymers characterized by a range of techniques including cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis. These copolymers exhibit notable conductivity properties, making them potentially valuable in the field of conductive materials (Turac, Sahmetlioglu & Toppare, 2014).
Potential in Anti-inflammatory Medications
One derivative of N1-Benzyl-N1-methylpropane-1,2-diamine, specifically 4-Methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine (JSH-23), has shown potential as an anti-inflammatory agent. The compound demonstrated an inhibitory effect on nuclear factor (NF)-kappaB transcriptional activity in macrophages, indicating a unique mechanism of action for controlling NF-kappaB activation. This mechanism is rare and suggests a potential therapeutic role in inflammatory diseases (Shin et al., 2004).
Inhibition of CARM1
Research has also identified N1-Benzyl-N1-methylpropane-1,2-diamine as a functional unit in the design of inhibitors targeting co-activator associated arginine methyltransferase 1 (CARM1), an enzyme implicated in various biological processes. The inhibitors designed with this compound have shown promising potency and pharmacokinetic properties, suggesting potential applications in medicinal chemistry (Therrien et al., 2009).
Calcimimetic Properties
Another study found that derivatives of N1-Benzyl-N1-methylpropane-1,2-diamine, specifically N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines, exhibit calcimimetic properties. These compounds interact with the calcium-sensing receptor (CaSR), offering potential utility in the treatment of conditions related to calcium homeostasis (Dauban et al., 2000).
properties
IUPAC Name |
1-N-benzyl-1-N-methylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMHOATGUADSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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